molecular formula C6H6Cl2N2O2S B2631870 2,6-Dichloro-4-methylpyridine-3-sulfonamide CAS No. 446053-67-4

2,6-Dichloro-4-methylpyridine-3-sulfonamide

Cat. No.: B2631870
CAS No.: 446053-67-4
M. Wt: 241.09
InChI Key: QBRZQUKXOFILAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O2S. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methylpyridine-3-sulfonamide typically involves the chlorination of 4-methylpyridine followed by sulfonation. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2,6-Dichloro-4-methylpyridine-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or interfere with biological pathways. The chlorine atoms and methyl group contribute to the compound’s reactivity and specificity in binding to targets .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-methylpyridine: Similar structure but lacks the sulfonamide group.

    4-Methylpyridine-3-sulfonamide: Similar structure but lacks the chlorine atoms.

    2,6-Dichloropyridine: Lacks both the methyl and sulfonamide groups.

Uniqueness

2,6-Dichloro-4-methylpyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine atoms and a sulfonamide group enhances its potential for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

2,6-dichloro-4-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c1-3-2-4(7)10-6(8)5(3)13(9,11)12/h2H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRZQUKXOFILAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.